4,5-Diphenyl-2-(2-methoxyphenyl)oxazole
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Overview
Description
4,5-Diphenyl-2-(2-methoxyphenyl)oxazole is a heterocyclic compound with the molecular formula C22H17NO2. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-2-(2-methoxyphenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzaldehyde with benzoin in the presence of an acid catalyst, followed by cyclization with ammonium acetate. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4,5-Diphenyl-2-(2-methoxyphenyl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
4,5-Diphenyl-2-(2-methoxyphenyl)oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,5-Diphenyl-2-(2-methoxyphenyl)oxazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Diphenyl-3H-oxazol-2-one
- 2-(Bromomethyl)-4,5-diphenyl-1,3-oxazole
- 4-Phenyl-2-(4-(4-phenyl-1,3-oxazol-2-yl)phenyl)-1,3-oxazole
- 2-(Methylsulfonyl)-4,5-diphenyl-1,3-oxazole
Uniqueness
4,5-Diphenyl-2-(2-methoxyphenyl)oxazole is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar oxazole derivatives and can lead to different applications and properties .
Properties
CAS No. |
111603-42-0 |
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Molecular Formula |
C22H17NO2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-4,5-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C22H17NO2/c1-24-19-15-9-8-14-18(19)22-23-20(16-10-4-2-5-11-16)21(25-22)17-12-6-3-7-13-17/h2-15H,1H3 |
InChI Key |
IVYJDHSKZZIVBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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